
Melanotan II
Vue d'ensemble
Description
Le Melanotan II (MT-II) est un analogue synthétique de l'hormone peptidique alpha-mélanotropine (alpha-MSH). Il est principalement connu pour sa capacité à stimuler la mélanogenèse, ce qui entraîne une augmentation de la production de mélanine dans la peau, et par conséquent, un bronzage. De plus, le MT-II a été étudié pour ses effets sur l'excitation sexuelle et la régulation de l'appétit .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Melanotan II implique la formation d'un peptide cyclique. Le processus commence par la protection orthogonale du groupe epsilon-amino de la lysine et du groupe gamma-carboxy de l'acide aspartique. Ces groupes protégés sont ensuite soumis à une lactamisation médiée par des carbodiimides pour former un intermédiaire. Cet intermédiaire est ensuite attaché à la N-acétyl-norleucine, ce qui conduit à la formation du this compound. L'ensemble du processus de synthèse peut être réalisé en 12 étapes avec un rendement global de 2,6 %, et le produit est plus de 90 % pur sans chromatographie préparative .
Méthodes de production industrielle : La production industrielle de this compound implique généralement des techniques de synthèse peptidique en phase solide (SPPS). Cette méthode permet une production efficace et évolutive du peptide en ajoutant séquentiellement des acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le produit final est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions : Le Melanotan II subit principalement des réactions de formation de liaisons peptidiques et de cyclisation pendant sa synthèse. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions standard.
Réactifs et conditions courantes :
Réactifs carbodiimide : Utilisés pour la formation de liaisons peptidiques.
Groupes protecteurs : Comme le Fmoc (fluorénylméthyloxycarbonyl) pour les acides aminés.
Agents de cyclisation : Pour former la structure cyclique de la lactame.
Produits principaux : Le produit principal de ces réactions est le peptide cyclique this compound lui-même, qui se caractérise par sa pureté élevée et son activité biologique spécifique.
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour l'étude des réactions de synthèse et de cyclisation des peptides.
Biologie : Investigué pour son rôle dans la régulation de la production de mélanine et ses effets sur le comportement sexuel et l'appétit.
Médecine : Exploré comme traitement potentiel pour des affections telles que la dysfonction érectile et la dysfonction sexuelle féminine. .
Industrie : Utilisé dans le développement de produits de bronzage sans soleil et la recherche sur le contrôle de l'appétit et la gestion du poids.
5. Mécanisme d'action
Le this compound exerce ses effets en agissant comme un agoniste des récepteurs de la mélanocortine, en particulier le récepteur 1 de la mélanocortine (MC1R) et le récepteur 4 de la mélanocortine (MC4R). Le MC1R est impliqué dans la régulation de la production de mélanine, ce qui entraîne une pigmentation accrue de la peau. Le MC4R joue un rôle dans la régulation du comportement sexuel et de l'appétit. En se liant à ces récepteurs, le this compound imite les effets de l'alpha-MSH, ce qui conduit à ses effets physiologiques observés .
Composés similaires :
Melanotan I (MT-I) : Un autre analogue synthétique de l'alpha-MSH, mais il s'agit d'un peptide linéaire plutôt que d'un peptide cyclique. Le MT-I est principalement utilisé pour ses effets de bronzage et a une séquence d'acides aminés différente de celle du MT-II.
Brémélanotide : Un peptide synthétique similaire au this compound, utilisé pour le traitement du trouble du désir sexuel hypoactif chez la femme. Il agit également sur les récepteurs de la mélanocortine, mais il a une structure et un profil d'activité spécifique différents.
Unicité du this compound : Le this compound est unique en raison de sa structure cyclique, qui améliore sa stabilité et sa puissance par rapport aux peptides linéaires comme le Melanotan I. Sa capacité à agir sur plusieurs récepteurs de la mélanocortine (MC1R, MC3R, MC4R) lui permet d'exercer une gamme plus large d'effets physiologiques, y compris le bronzage, l'excitation sexuelle et la régulation de l'appétit .
Applications De Recherche Scientifique
Cosmetic Applications
Tanning Enhancement
Melanotan II primarily functions as a tanning agent by stimulating melanin production in the skin. This effect is achieved through the activation of melanocortin receptors, particularly MC1R, which are crucial for pigmentation. Users can achieve significant skin darkening within days of administration via subcutaneous injection or nasal spray, making it an appealing alternative to prolonged sun exposure .
Table 1: Summary of Cosmetic Applications of this compound
Application | Mechanism of Action | Outcomes |
---|---|---|
Tanning | Stimulates melanin production via melanocortin receptors | Rapid skin darkening; UV protection |
Skin cancer prevention | Enhances natural defenses against UV radiation | Reduced sunburn risk |
Therapeutic Applications
Erectile Dysfunction
Research indicates that this compound may serve as an effective treatment for erectile dysfunction. In clinical studies, it was shown to induce spontaneous erections in men with both psychogenic and organic causes of erectile dysfunction. A double-blind placebo-controlled trial demonstrated that 85% of participants experienced penile rigidity after administration, highlighting its potential as a therapeutic option .
Weight Management
This compound also influences appetite regulation, leading to weight loss in some users. By activating melanocortin receptors involved in energy balance (MC3R and MC4R), it can suppress appetite, which may assist in obesity management .
Table 2: Summary of Therapeutic Applications of this compound
Case Studies and Research Findings
Several studies have documented the effects and safety profiles of this compound:
- Pilot Study on Tanning : A study involving three male volunteers revealed that low doses (0.01 mg/kg) administered subcutaneously led to increased pigmentation without severe side effects. Participants experienced mild nausea but reported significant tanning effects after just five doses .
- Erectile Dysfunction Research : In a controlled trial with 20 men, this compound was found to initiate erections even without sexual stimulation in 17 subjects. The study highlighted both its efficacy and the common side effects such as nausea and yawning .
- Safety Concerns : Despite its benefits, there are serious safety concerns regarding this compound, including potential links to melanoma due to excessive stimulation of pigment cells. Dermatologists caution that while evidence is limited, there have been case reports of melanoma development following its use .
Future Research Directions
The dual role of this compound in both cosmetic enhancement and therapeutic applications presents exciting avenues for future research:
- Long-term Safety Studies : Ongoing investigations into the long-term safety profile are crucial, particularly concerning its potential carcinogenic effects.
- Expanded Therapeutic Uses : Further exploration into its efficacy for conditions like obesity and sexual dysfunction could lead to new treatment protocols.
- Regulatory Considerations : As this compound is often sold unregulated online, establishing clear guidelines and regulations will be essential for ensuring user safety.
Mécanisme D'action
Melanotan II exerts its effects by acting as an agonist of melanocortin receptors, particularly melanocortin receptor 1 (MC1R) and melanocortin receptor 4 (MC4R). MC1R is involved in the regulation of melanin production, leading to increased pigmentation of the skin. MC4R plays a role in regulating sexual behavior and appetite. By binding to these receptors, this compound mimics the effects of alpha-MSH, leading to its observed physiological effects .
Comparaison Avec Des Composés Similaires
Melanotan I (MT-I): Another synthetic analogue of alpha-MSH, but it is a linear peptide rather than a cyclic one. MT-I is primarily used for its tanning effects and has a different amino acid sequence compared to MT-II.
Bremelanotide: A synthetic peptide similar to Melanotan II, used for the treatment of hypoactive sexual desire disorder in women. It also acts on melanocortin receptors but has a different structure and specific activity profile.
Uniqueness of this compound: this compound is unique due to its cyclic structure, which enhances its stability and potency compared to linear peptides like Melanotan I. Its ability to act on multiple melanocortin receptors (MC1R, MC3R, MC4R) allows it to exert a broader range of physiological effects, including tanning, sexual arousal, and appetite regulation .
Activité Biologique
Melanotan II (MT-II) is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH), primarily known for its ability to induce skin tanning. This compound acts as a non-selective agonist of melanocortin receptors, impacting various biological systems, including pigmentation, appetite regulation, and sexual function. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exerts its effects through the activation of five melanocortin receptor subtypes (MC-R), each associated with different physiological functions:
- MC1-R : Primarily involved in melanogenesis (melanin production) in the skin.
- MC2-R : Regulates adrenal function.
- MC3-R : Influences appetite and energy homeostasis.
- MC4-R : Associated with sexual function and energy expenditure.
- MC5-R : Plays a role in exocrine gland function.
The activation of these receptors leads to various biological responses, including increased melanin production, appetite suppression, and enhanced sexual arousal.
1. Skin Pigmentation
This compound is widely recognized for its ability to stimulate melanin production, resulting in skin darkening. This effect has made it popular among individuals seeking a tan without sun exposure. Research indicates that MT-II can induce significant pigmentation changes within days of administration, whether via injection or nasal spray .
2. Appetite Suppression
MT-II has been shown to suppress appetite, which may contribute to weight loss in some users. This effect is mediated through the MC3-R and MC4-R pathways, influencing hypothalamic signaling related to hunger and satiety .
3. Sexual Function
Clinical studies have demonstrated that this compound can induce penile erections and enhance sexual desire in men with erectile dysfunction. In a double-blind placebo-controlled trial involving 20 men, MT-II resulted in spontaneous erections in 17 subjects without sexual stimulation . Side effects included nausea and yawning but were generally well-tolerated.
Safety Profile and Adverse Effects
Despite its appealing effects, this compound poses significant safety concerns:
- Melanoma Risk : There are reports linking MT-II use to the development of melanoma and other skin cancers due to its stimulation of melanocyte proliferation . Case studies have documented instances where users developed melanomas from existing moles during or shortly after using MT-II.
- Neurological Effects : The drug can affect central nervous system functions, leading to symptoms such as nausea, dizziness, and headaches. It has also been associated with severe conditions like rhabdomyolysis and renal failure .
- Toxicity Reports : Adverse effects from both therapeutic doses and overdoses include renal dysfunction, sympathomimetic overdrive, abdominal pain, and priapism .
Case Study 1: Renal Infarction
A case report highlighted a patient who developed renal infarction likely attributed to this compound use. The patient had self-administered 27 mg of MT-II over six months for tanning purposes. Investigations revealed significant renal injury, suggesting a thrombotic effect or direct toxicity from the drug .
Case Study 2: Systemic Toxicity
Another case documented systemic toxicity characterized by sympathomimetic excess after MT-II administration. Symptoms included severe muscle pain and rhabdomyolysis following high doses of the drug .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
Biological Effect | Mechanism | Clinical Evidence |
---|---|---|
Skin Pigmentation | Activation of MC1-R | Significant tanning observed within days |
Appetite Suppression | Interaction with MC3-R/MC4-R | Decreased food intake reported |
Sexual Arousal | Stimulation of MC4-R | Induced erections in clinical trials |
Adverse Effects | Non-selective receptor activation | Reports of melanoma risk and renal issues |
Propriétés
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLPDJLXHXHNV-MFVUMRCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H69N15O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153135 | |
Record name | Melanotan-II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1024.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121062-08-6 | |
Record name | Melanotan-II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melanotan-II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELANOTAN II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Melanotan II interact with its target receptors?
A1: this compound primarily interacts with melanocortin receptors (MCRs), specifically MC1R, MC3R, and MC4R []. It acts as an agonist, mimicking the effects of endogenous melanocortin peptides and triggering downstream signaling pathways.
Q2: What are the downstream effects of this compound binding to MCRs?
A2: Binding of this compound to MC1R leads to increased melanogenesis, promoting skin pigmentation []. Activation of MC3R and MC4R in the central nervous system is linked to appetite regulation, energy expenditure, and sexual function [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C50H69N15O9 and a molecular weight of 1024.18 g/mol [].
Q4: Are there any spectroscopic data available for this compound?
A4: Yes, nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate the structure of this compound in solution [].
Q5: How do structural modifications of this compound affect its activity and selectivity?
A5: Research indicates that modifications to the core structure and cyclic region of this compound can significantly impact its melanotropic activity []. For instance, replacing arginine with lysine and adding glycine resulted in an analog with superpotent and prolonged activity []. N-methylations of specific residues can improve in vivo stability but may negatively impact binding affinity [].
Q6: What are the pharmacokinetic properties of this compound?
A6: Detailed information on the absorption, distribution, metabolism, and excretion of this compound is limited in the provided research.
Q7: What is the duration of action of this compound?
A7: The duration of action can vary depending on the administration route and dosage. One study reported that the effects of this compound on penile erection lasted for 1-5 hours after a single subcutaneous injection []. Another study showed that centrally administered this compound increased brown adipose tissue temperature for up to 4 hours [].
Q8: What are the preclinical findings of this compound in animal models?
A8: Studies in rodents have shown that this compound can:
- Reduce food intake and body weight [, , ].
- Increase energy expenditure and brown adipose tissue thermogenesis [, , ].
- Enhance insulin sensitivity [, , ].
- Improve cardiac function in models of myocardial infarction [].
- Reduce atherosclerotic plaque inflammation and improve vascular function [].
Q9: Have there been any clinical trials investigating this compound?
A9: Limited information on clinical trials of this compound is available in the provided research. One abstract mentions the use of this compound (PT 141) as a promising treatment for erectile dysfunction [].
Q10: What drug delivery strategies are being explored for this compound?
A10: Although limited information is available in the provided research, one study explored conjugating this compound with an albumin binder to enhance tumor uptake for potential use in melanoma imaging and radionuclide therapy [].
Q11: What analytical methods are used to characterize and quantify this compound?
A11: Researchers have employed various analytical techniques for this compound characterization, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.